1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol
Description
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-12-3-8-17(9-4-12)14(20)13-10-11(2-6-15-13)18-7-1-5-16-18/h1-2,5-7,10,12,19H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSQQJOXOOHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol belongs to a class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.31 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a pyridine derivative, which contribute to its biological properties.
Anticancer Activity
Research indicates that pyrazole-containing compounds have significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:
- Breast Cancer : Compounds with the pyrazole structure exhibited antiproliferative effects on MDA-MB-231 cells.
- Liver Cancer : HepG2 cells demonstrated sensitivity to these compounds, indicating potential as liver cancer therapeutics .
Recent studies have highlighted that compounds containing the 1H-pyrazole scaffold can inhibit tumor growth both in vitro and in vivo, making them promising candidates for cancer treatment .
Antimicrobial Activity
Pyrazole derivatives also exhibit notable antimicrobial effects. The presence of the piperidine moiety enhances their activity against a range of pathogens, including:
- Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus.
- Fungi : Some compounds have demonstrated activity against fungal pathogens like Candida albicans .
In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. They act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, certain derivatives have been compared to indomethacin in their ability to reduce inflammation in animal models .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It could act as an allosteric modulator for muscarinic receptors, enhancing or inhibiting receptor activity depending on the context .
Case Studies
Several studies highlight the efficacy of pyrazole derivatives:
- Anticancer Study : A recent study synthesized a series of pyrazole-based compounds and evaluated their anticancer activity against multiple cell lines. The results indicated significant inhibition of cell proliferation in breast and liver cancer models .
- Antimicrobial Evaluation : Another research effort focused on synthesizing pyrazole derivatives with antibacterial properties. The findings showed that specific modifications increased efficacy against resistant bacterial strains .
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Pyrazolo[3,4-b]pyridines, the class to which this compound belongs, have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways.
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anti-inflammatory activity. For example, compounds with similar structures have shown selective inhibition of the COX-2 isoenzyme, which is often associated with inflammatory processes. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective COX inhibitors like aspirin .
Analgesic Effects
In addition to anti-inflammatory properties, compounds containing the pyrazolo[3,4-b]pyridine scaffold have been explored for their analgesic effects. Studies indicate that these compounds can effectively reduce pain in various animal models, suggesting their potential as new analgesics .
Synthesis and Structural Modifications
The synthesis of 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol involves several steps that can include multicomponent reactions. These synthetic strategies allow for the introduction of various functional groups that can enhance the biological activity of the compound.
Multicomponent Reactions
Recent advancements in multicomponent synthesis techniques have facilitated the creation of diverse pyrazole derivatives. These methods are advantageous as they can produce multiple products in a single reaction setup, saving time and resources while allowing for structural diversity .
Biological Studies and Case Reports
Several case studies and biological investigations have highlighted the efficacy of compounds related to this compound.
Molecular Docking Studies
Molecular docking studies have been employed to predict how well these compounds bind to their target enzymes, such as COX. These studies reveal that structural modifications can significantly influence binding affinity and selectivity .
In Vivo Studies
In vivo studies indicate that certain derivatives exhibit promising results in reducing inflammation and pain in animal models. For instance, a study demonstrated that specific modifications to the piperidine ring enhance the anti-inflammatory effects without increasing toxicity .
Data Table: Summary of Key Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on structural motifs, physicochemical properties, and biological activities.
Piperazine vs. Piperidine Derivatives
- Compound : 1-Phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine (CAS 1421526-72-8)
- Key Differences : Replaces the piperidin-4-ol ring with a piperazine ring.
- Implications :
- Piperazine (two nitrogen atoms) increases basicity and solubility compared to piperidine (one nitrogen).
- Molecular Weight: 333.39 g/mol vs. target compound (~323.35 g/mol estimated).
Pyrazole-Linked JAK Inhibitors
- Compound : {1-[4-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile
- Key Differences : Features a pyrrolopyridine-pyrrole core instead of pyridine-piperidine.
- Implications :
- The fused bicyclic system enhances planar aromaticity, favoring kinase active-site binding.
- The nitrile group introduces metabolic stability but reduces solubility.
Halogenated Pyrazole Derivatives
- Compound : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one
- Key Differences : Substitutes the pyridine ring with chlorophenyl/fluorophenyl groups and replaces the hydroxyl with a ketone.
- Implications :
- Halogen atoms increase lipophilicity and membrane permeability.
- Biological Activity: Demonstrates antimicrobial efficacy (MIC: 12.5 µg/mL for S. aureus), suggesting halogenation enhances antibacterial properties .
Simpler Pyrazole-Piperidine Derivatives
- Compound : 4-(1H-Pyrazol-4-yl)piperidine
- Key Differences : Lacks the pyridine-2-carbonyl linker and hydroxyl group.
- Implications :
- Reduced conformational rigidity may lower binding specificity.
- Simpler structure improves synthetic accessibility but limits functional group diversity.
Piperidine-Pyrazole Carboxylic Acid Derivatives
- Compound : 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride
- Key Differences : Substitutes the pyridine-carbonyl group with a methylpyrazole-methyl linker and adds a carboxylic acid.
- Implications :
- The carboxylic acid enhances solubility (logP reduced by ~1.5 units) but introduces pH-dependent ionization.
- Methylpyrazole may sterically hinder interactions with flat binding pockets.
Structural and Functional Analysis Table
Key Research Findings
Hydroxyl Group Impact: The piperidin-4-ol hydroxyl in the target compound enhances hydrogen-bonding interactions compared to piperidin-4-one or non-hydroxylated analogs, critical for GPCR binding (e.g., 5-HT1F antagonism in ) .
Aromatic Stacking : The pyridine-pyrazole system enables π-π stacking with kinase ATP-binding sites, similar to JAK inhibitors in .
Metabolic Stability : The absence of ester or nitrile groups in the target compound may reduce susceptibility to hydrolysis compared to analogs in and .
Q & A
Q. What are the key synthetic routes for preparing 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including:
- Pyrazole-Pyridine Core Formation : Coupling of pyrazole and pyridine rings via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Piperidine Functionalization : Introduction of the hydroxyl group at the 4-position of piperidine via oxidation or hydroxylation reactions.
- Carbonyl Linkage : Amide bond formation between the pyridine ring and piperidine using coupling agents like EDCl/HOBt or DCC . Yield optimization requires precise control of temperature (often 60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for nucleophilic steps). Purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole-pyridine core and piperidine substitution. For example, downfield shifts (~8.5–9.0 ppm) in pyridine protons indicate conjugation with the carbonyl group .
- X-ray Crystallography : Resolves stereochemistry and confirms the planarity of the pyridine-carbonyl-piperidine system. SHELX software (e.g., SHELXL) is widely used for refinement, though care is needed to address potential twinning or disorder in the piperidine ring .
- HRMS : Validates molecular weight (±5 ppm accuracy) .
Q. What are the primary biological targets or pharmacological activities associated with this compound?
Structural analogs (e.g., piperidine-pyrazole hybrids) show activity as dopamine D2 receptor antagonists (IC₅₀ ~10–100 nM) and kinase inhibitors . The pyrazole moiety may interact with ATP-binding pockets in enzymes, while the piperidine-hydroxyl group enhances solubility and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from:
- Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound stability. Validate activity via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Metabolic Interference : Hepatic microsome studies (e.g., human/rat liver S9 fractions) identify metabolites that may inhibit/activate off-target pathways .
- Structural Confirmation : Re-examine compound purity via HPLC and compare with crystallographic data to rule out degradation .
Q. What strategies improve the compound’s bioavailability while retaining target affinity?
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability .
- Salt Formation : Convert the free base to oxalate or hydrochloride salts for improved aqueous solubility (e.g., 20–50 mg/mL in PBS) .
- Scaffold Hybridization : Integrate substituents like trifluoromethyl groups (electron-withdrawing) to balance lipophilicity (LogP <3) and metabolic stability .
Q. How can computational methods guide the optimization of this compound’s binding to novel targets?
- Molecular Dynamics (MD) Simulations : Predict binding modes to receptors (e.g., dopamine D2) by modeling hydrogen bonds between the carbonyl group and conserved residues (e.g., Asp114) .
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
- Docking Studies : Screen against kinase libraries (e.g., PDB entries 2JIU, 4ASD) to identify off-target interactions .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers validate the compound’s stability under long-term storage conditions?
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Acceptable thresholds: ≥95% purity .
- Lyophilization : For hygroscopic batches, lyophilize and store under argon at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
